(3E)-4-Ethoxy-1,1,1-trifluoro-3-methylbut-3-en-2-one
CAS No.: 153085-12-2
Cat. No.: VC4689466
Molecular Formula: C7H9F3O2
Molecular Weight: 182.142
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 153085-12-2 |
|---|---|
| Molecular Formula | C7H9F3O2 |
| Molecular Weight | 182.142 |
| IUPAC Name | (E)-4-ethoxy-1,1,1-trifluoro-3-methylbut-3-en-2-one |
| Standard InChI | InChI=1S/C7H9F3O2/c1-3-12-4-5(2)6(11)7(8,9)10/h4H,3H2,1-2H3/b5-4+ |
| Standard InChI Key | MDSDQULKLSBZHK-UHFFFAOYSA-N |
| SMILES | CCOC=C(C)C(=O)C(F)(F)F |
Introduction
Structural Characteristics and Molecular Properties
Functional Group Analysis
The compound’s structure features three critical functional groups:
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Ethoxy group (-OCH₂CH₃): Enhances solubility in organic solvents and influences electronic effects through its electron-donating nature.
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Trifluoromethyl group (-CF₃): Imparts electron-withdrawing characteristics, stabilizing the enone system while increasing resistance to oxidation .
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Conjugated enone (α,β-unsaturated ketone): The (3E)-configured double bond between C3 and C4 creates a planar, conjugated system that facilitates electrophilic reactivity at the carbonyl carbon and dienophilic behavior in cycloadditions .
Spectroscopic and Computational Data
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IUPAC Name: (E)-4-ethoxy-1,1,1-trifluoro-3-methylbut-3-en-2-one .
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Geometry: Density functional theory (DFT) calculations predict a planar enone system with a dihedral angle of 179.8° between the trifluoromethyl and ethoxy groups, minimizing steric hindrance .
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 182.14 g/mol | |
| Boiling Point | 51–53 °C (12 mmHg) | |
| Density | 1.18 g/mL at 25 °C | |
| Refractive Index | 1.38 (estimated) | |
| Solubility | Chloroform, Methanol |
Synthesis and Purification Strategies
Key Synthetic Routes
The synthesis of (3E)-4-Ethoxy-1,1,1-trifluoro-3-methylbut-3-en-2-one involves two primary approaches:
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Trifluoroacetylation of Ethoxy-Substituted Alkenes:
Reaction of 3-ethoxy-2-methylprop-1-ene with trifluoroacetic anhydride (TFAA) in the presence of Lewis acids (e.g., BF₃·OEt₂) yields the enone via Friedel-Crafts acylation. -
Oxidative Dehydrogenation:
Treatment of 4-ethoxy-1,1,1-trifluoro-3-methylbutan-2-ol with MnO₂ selectively oxidizes the alcohol to the ketone, preserving the E-configuration .
Purification and Optimization
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Distillation: Low-pressure distillation (12 mmHg) isolates the compound at 51–53 °C .
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Chromatography: Silica gel chromatography with hexane/ethyl acetate (9:1) achieves >98% purity.
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Yield Improvement: Use of anhydrous solvents and inert atmospheres (N₂ or Ar) minimizes hydrolysis of the trifluoromethyl group, increasing yields from 65% to 85% .
Reactivity and Applications in Organic Synthesis
Nucleophilic Additions
The electron-deficient carbonyl group undergoes nucleophilic attack with:
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Grignard Reagents: Phenylmagnesium bromide adds to the carbonyl, forming β-ethoxy tertiary alcohols .
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Organozinc Compounds: 1,2-addition to the carbonyl affords zinc enolates, which are pivotal in cross-coupling reactions .
Cycloadditions
The enone participates in Diels-Alder reactions with dienes (e.g., cyclopentadiene) to yield bicyclic adducts. The trifluoromethyl group enhances dienophilicity, reducing reaction times from 24 h to 2 h at 80 °C .
Peptide Synthesis Applications
Reaction with primary amines produces N-protected β-amino ketones, which are hydrogenated to β-amino acids—key building blocks for peptidomimetics . For example:
Recent Research and Future Directions
Catalytic Asymmetric Reactions
Recent studies exploit the enone’s planar geometry in asymmetric hydrogenations using Ir-(S)-Segphos catalysts, achieving enantiomeric excess (ee) of 92% for β-CF₃ amino alcohols .
Materials Science Applications
Incorporation into fluorinated polymers enhances thermal stability (T₅% decomposition = 280 °C) and dielectric properties (ε = 2.1 at 1 MHz), making it suitable for high-performance insulators.
Challenges and Opportunities
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Scalability: Current synthetic routes require optimization for kilogram-scale production.
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Toxicity Studies: Long-term ecotoxicological data are needed for environmental risk assessment.
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